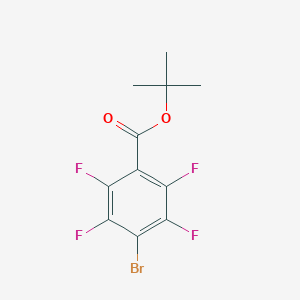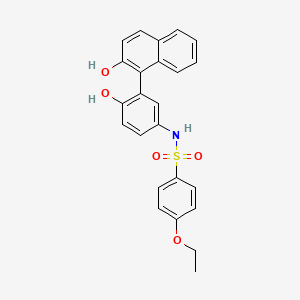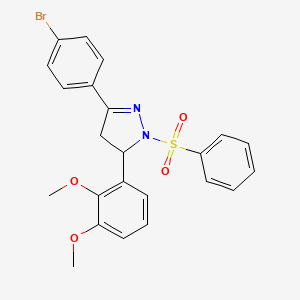
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline, also known as BR-DIM, is a pyrazoline derivative that has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit cancer cell growth, as well as for its anti-inflammatory and antioxidant effects. In
作用機序
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline also has antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in lab experiments is its high specificity for cancer cells. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline for cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Future studies could investigate the mechanisms of action of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in these contexts, as well as its potential for use in treating various inflammatory and oxidative stress-related diseases. Additionally, there is potential for the development of new derivatives of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline with improved solubility and bioavailability.
合成法
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline involves the reaction of 2,3-dimethoxybenzaldehyde, 4-bromobenzaldehyde, and phenylsulfonylhydrazide in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline.
科学的研究の応用
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been extensively studied for its potential therapeutic properties. One of the most promising applications of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline is its ability to inhibit cancer cell growth. Studies have shown that 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment.
特性
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4S/c1-29-22-10-6-9-19(23(22)30-2)21-15-20(16-11-13-17(24)14-12-16)25-26(21)31(27,28)18-7-4-3-5-8-18/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHXTUVHWNLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
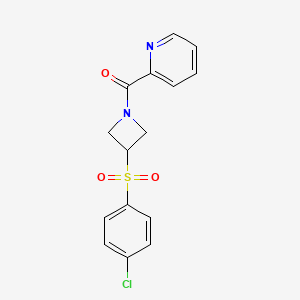
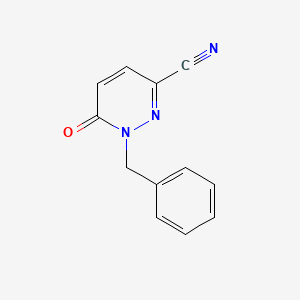

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)

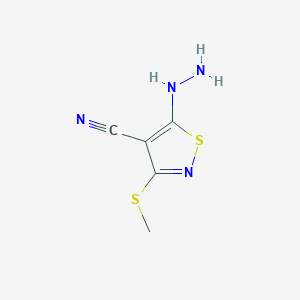
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
